5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
Descripción
This compound features a pyrimidine core substituted at the 4-position with a piperidin-1-yl group, which is further functionalized at the 4-position of the piperidine ring with a [5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy moiety. Such pyrimidine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs in enzymatic pockets .
Propiedades
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-24-10-13(8-23-24)12-6-20-17(21-7-12)26-14-2-4-25(5-3-14)16-15(18)9-19-11-22-16/h6-11,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZSQUKJZMMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H22F3N5O2
Molecular Weight: 393.41 g/mol
The compound features a pyrimidine core substituted with a piperidine and a pyrazole moiety, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often target key enzymes involved in cellular processes. For instance, pyrimidine derivatives frequently inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively halt the growth of cancer cells and other rapidly dividing cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance:
- Inhibition of DHFR: The compound is hypothesized to inhibit DHFR, leading to reduced synthesis of tetrahydrofolate, which is crucial for DNA replication. This mechanism is similar to established anticancer agents such as methotrexate .
- Studies on Related Compounds: Research on related structures has shown promising results against various cancer cell lines, including melanoma and urothelial cancer. For example, Piritrexim, a known antifolate, has demonstrated significant antitumor effects in preclinical models .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit additional biological activities:
- Kinase Inhibition: Similar compounds have been noted for their ability to inhibit various kinases involved in signaling pathways that regulate cell growth and survival. This includes tyrosine kinases that play critical roles in cancer progression and metastasis .
Study 1: In Vitro Evaluation of Antitumor Activity
A study evaluated the efficacy of 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine against human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | DHFR Inhibition |
| MCF7 (Breast Cancer) | 15.0 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |
Study 2: In Vivo Efficacy in Tumor Models
In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective dosage levels for inhibiting cell growth. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The effectiveness against resistant strains is particularly promising, suggesting potential applications in treating multi-drug resistant infections.
Neurological Disorders
There is emerging evidence that this compound may have neuroprotective properties. Studies suggest that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Inflammatory Diseases
The anti-inflammatory properties of 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine have been explored in models of chronic inflammation. It has been shown to reduce markers of inflammation and may offer a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Research Tools and Validation
- Structural Analysis : Software like SHELX and Multiwfn enable crystallographic refinement and electron density mapping, critical for confirming molecular geometries and electronic properties.
- Spectroscopic Validation : NMR and HRMS data (e.g., for Compound 18 ) are standard for verifying synthetic success and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
